![molecular formula C16H21ClN2O2 B11163017 1-(4-chlorophenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11163017.png)
1-(4-chlorophenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound belonging to the pyrrolidine class This compound is characterized by the presence of a chlorophenyl group, a pyrrolidine ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically involving an amine and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-2-carboxamide
- 1-(4-chlorophenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-4-carboxamide
- 1-(4-chlorophenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxylate
Uniqueness: 1-(4-chlorophenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H21ClN2O2 |
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Molecular Weight |
308.80 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-pentan-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-4-11(2)18-16(21)12-9-15(20)19(10-12)14-7-5-13(17)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,18,21) |
InChI Key |
RXEGXXKZXIVDAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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